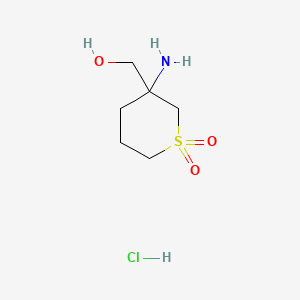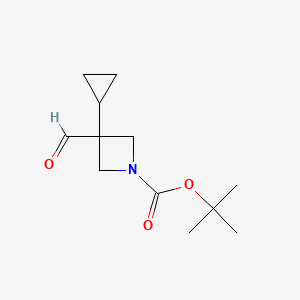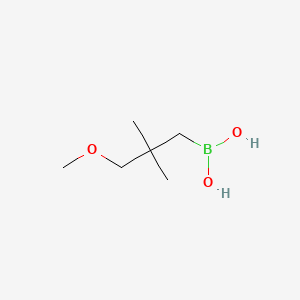
(3-Methoxy-2,2-dimethylpropyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-2,2-dimethylpropyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a 3-methoxy-2,2-dimethylpropyl moiety, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2,2-dimethylpropyl)boronic acid typically involves the reaction of a suitable boron-containing precursor with a 3-methoxy-2,2-dimethylpropyl derivative. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid. For instance, the hydroboration of 3-methoxy-2,2-dimethylpropene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-2,2-dimethylpropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an appropriate solvent (e.g., ethanol or toluene).
Major Products Formed
Oxidation: Borate esters or boronic anhydrides.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl or vinyl-aryl compounds resulting from Suzuki-Miyaura cross-coupling reactions.
Applications De Recherche Scientifique
(3-Methoxy-2,2-dimethylpropyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Methoxy-2,2-dimethylpropyl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can undergo various transformations depending on the reaction conditions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the methoxy and dimethylpropyl groups.
Pinacol boronic esters: More stable than boronic acids and often used in similar cross-coupling reactions.
Uniqueness
(3-Methoxy-2,2-dimethylpropyl)boronic acid is unique due to its specific structural features, which can impart different reactivity and selectivity in chemical reactions compared to other boronic acids. The presence of the methoxy group can influence the electronic properties of the compound, while the dimethylpropyl group can affect its steric properties, making it a valuable reagent in certain synthetic applications .
Propriétés
Formule moléculaire |
C6H15BO3 |
|---|---|
Poids moléculaire |
145.99 g/mol |
Nom IUPAC |
(3-methoxy-2,2-dimethylpropyl)boronic acid |
InChI |
InChI=1S/C6H15BO3/c1-6(2,5-10-3)4-7(8)9/h8-9H,4-5H2,1-3H3 |
Clé InChI |
YYETUYVNEDGBLP-UHFFFAOYSA-N |
SMILES canonique |
B(CC(C)(C)COC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
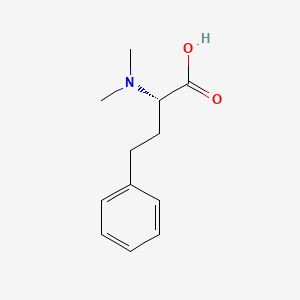
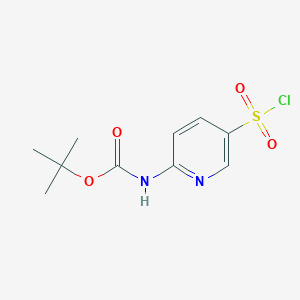
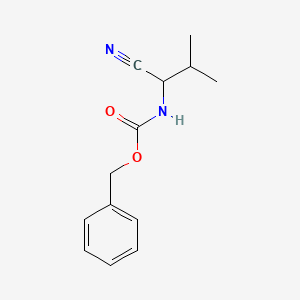
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
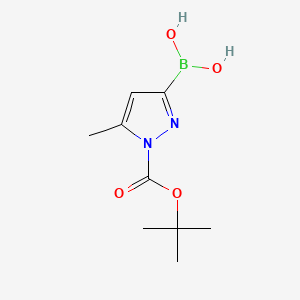

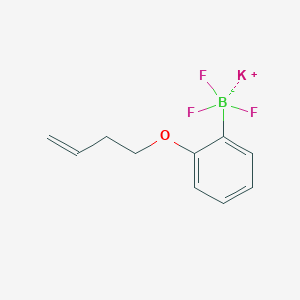
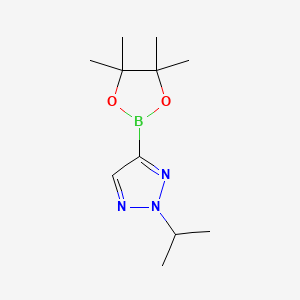

![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
